PSMA-617 Linker

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

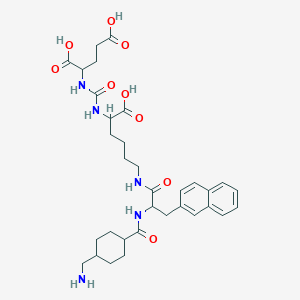

PSMA-617 Linker is a complex organic compound with significant applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its intricate structure and potential therapeutic uses, particularly in targeting specific molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSMA-617 Linker involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

Formation of the aminomethyl group:

Coupling reactions: Various coupling reactions, such as Suzuki-Miyaura coupling, are employed to form carbon-carbon bonds between the naphthalene and cyclohexane moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

PSMA-617 Linker undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Catalysts: Palladium (Pd) catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

PSMA-617 Linker has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PSMA-617 Linker involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

PSMA-617: A related compound used in prostate cancer research.

Vipivotide tetraxetan: Another compound with similar structural features and applications

Uniqueness

PSMA-617 Linker is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structure allows for precise interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Biological Activity

Prostate-specific membrane antigen (PSMA) is a well-established target for the diagnosis and treatment of prostate cancer. The compound PSMA-617, a radioligand used in targeted radioligand therapy (RLT), has gained significant attention due to its promising biological activity and therapeutic potential. This article delves into the biological activity of PSMA-617, focusing on its linker structure, modifications, pharmacokinetics, and clinical implications.

Overview of PSMA-617

PSMA-617 is characterized by its unique linker structure, which consists of 2-naphthyl-L-alanine and tranexamic acid. This design enhances its binding affinity to PSMA, facilitating targeted delivery of therapeutic radionuclides such as Lutetium-177 (177Lu) for treating metastatic castration-resistant prostate cancer (mCRPC) . The linker plays a crucial role in determining the compound's pharmacokinetic properties and overall efficacy.

Structure and Design

The design of PSMA-617 was based on earlier PSMA-targeting ligands but incorporated modifications to improve its pharmacological profile. The 2-naphthyl-L-alanine component is particularly significant as it interacts favorably with the hydrophobic S1 pocket of PSMA, enhancing tumor retention while minimizing kidney uptake .

Table 1: Comparison of PSMA-617 with Other PSMA Ligands

| Ligand Name | Linker Structure | Binding Affinity (nM) | Tumor Uptake | Kidney Uptake |

|---|---|---|---|---|

| PSMA-11 | Glu-urea-Lys + HBED-CC | 7.0 | Moderate | High |

| PSMA-617 | 2-naphthyl-L-alanine + tranexamic acid | 9.97 ± 2.82 | High | Low |

| PSMA I&T | Hydrophobic bulky linker | Not specified | High | Moderate |

In Vitro Studies

In vitro studies have demonstrated that modifications to the linker region can significantly affect the biological activity of PSMA-617. For instance, the introduction of charged amino acids such as histidine or glutamic acid at various positions within the linker resulted in enhanced binding affinity and internalization rates in PSMA-expressing cell lines .

Key Findings:

- Binding Affinity: Modifications with glutamic acid led to a two-fold increase in affinity compared to the original PSMA-617.

- Internalization Rates: The presence of specific amino acids improved internalization rates significantly (p < 0.05) .

In Vivo Studies

Animal studies have shown that PSMA-617 exhibits favorable biodistribution characteristics. In a study involving LNCaP xenograft models, 177Lu-labeled PSMA-617 demonstrated rapid clearance from non-target tissues and high uptake in tumors .

Table 2: Biodistribution of 177Lu-labeled PSMA-617

| Organ/Tissue | Uptake (%ID/g) at 2.5 h |

|---|---|

| Tumor | 15.4 |

| Kidneys | 3.5 |

| Liver | 4.7 |

| Salivary Glands | 6.8 |

Clinical Applications

PSMA-617 has been approved by the FDA for use in patients with mCRPC, marking a significant advancement in targeted cancer therapy . Clinical trials have reported high response rates, with over 50% of patients experiencing significant reductions in prostate-specific antigen (PSA) levels after treatment .

Case Study: VISION Trial

The VISION trial evaluated the efficacy of 177Lu-PSMA-617 in mCRPC patients who had previously undergone standard treatments. Results indicated:

Properties

IUPAC Name |

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.